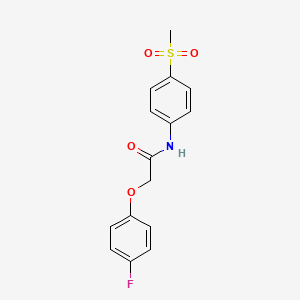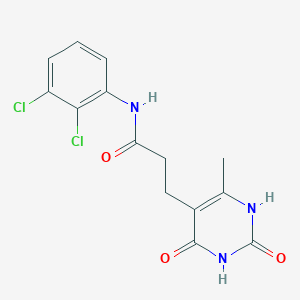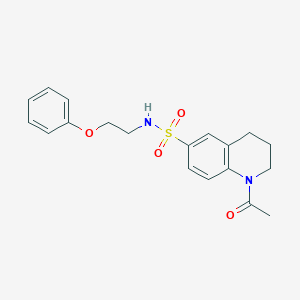
2-(4-fluorophenoxy)-N-(4-methanesulfonylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenoxy)-N-(4-methanesulfonylphenyl)acetamide (FMP) is a chemical compound that has been studied for its potential applications in scientific research. FMP is a synthetic chemical that can be synthesized in a laboratory setting. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments. In
作用机制
The mechanism of action of 2-(4-fluorophenoxy)-N-(4-methanesulfonylphenyl)acetamide is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, which is an enzyme that is involved in the transmission of nerve signals in the body. By inhibiting acetylcholinesterase, this compound can increase the level of acetylcholine in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both animals and humans. In animals, this compound has been found to increase the level of acetylcholine in the body, which can lead to increased alertness, improved memory, and increased motor coordination. In humans, this compound has been found to have a variety of effects, including increased alertness, improved cognitive function, and improved mood. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
2-(4-fluorophenoxy)-N-(4-methanesulfonylphenyl)acetamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its ability to inhibit acetylcholinesterase, which can lead to a variety of physiological effects. Additionally, this compound is relatively easy to synthesize in a laboratory setting. However, this compound can be toxic at high doses and can have adverse effects on the body. Therefore, it is important to use this compound in laboratory experiments with caution.
未来方向
The potential applications of 2-(4-fluorophenoxy)-N-(4-methanesulfonylphenyl)acetamide are still being explored. Possible future directions for research on this compound include further studies on its effects on the body, the development of new drugs based on this compound, and the study of its potential applications in other fields, such as neuroscience and pharmacology. Additionally, further studies on the synthesis of this compound and its mechanism of action could lead to the development of more efficient and effective synthesis methods.
合成方法
2-(4-fluorophenoxy)-N-(4-methanesulfonylphenyl)acetamide can be synthesized through a two-step chemical process. In the first step, 4-fluorophenol is reacted with 4-methanesulfonylphenylacetic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 4-fluorophenoxy-4-methanesulfonylphenylacetamide, which is then reacted with a reducing agent, such as sodium borohydride, to produce this compound.
科学研究应用
2-(4-fluorophenoxy)-N-(4-methanesulfonylphenyl)acetamide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. This compound has been found to be useful in the study of proteins, enzymes, and other cellular components. For example, this compound has been used to study the structure and function of the enzyme acetylcholinesterase, which plays an important role in the transmission of nerve signals in the body. Additionally, this compound has been used in the study of the effects of drugs on the human body and in the development of new drugs.
属性
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-22(19,20)14-8-4-12(5-9-14)17-15(18)10-21-13-6-2-11(16)3-7-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIYKFJFFFCAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-[1-(3-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B6543807.png)

![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6543835.png)
![[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B6543840.png)
![ethyl 4-[3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido]benzoate](/img/structure/B6543846.png)

![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B6543874.png)
![methyl 2-[2-(2-chlorophenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B6543882.png)
![[(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate](/img/structure/B6543893.png)
![ethyl 4-methyl-2-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]-1,3-thiazole-5-carboxylate](/img/structure/B6543898.png)
![methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6543909.png)

![1-[(thiophen-3-yl)methyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B6543918.png)
![N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6543921.png)